7-bromo-1H-pyrazolo[3,4-b]quinolin-3-amine 7-bromo-1H-pyrazolo[3,4-b]quinolin-3-amine
Brand Name: Vulcanchem
CAS No.: 1017465-30-3
VCID: VC7868764
InChI: InChI=1S/C10H7BrN4/c11-6-2-1-5-3-7-9(12)14-15-10(7)13-8(5)4-6/h1-4H,(H3,12,13,14,15)
SMILES: C1=CC(=CC2=NC3=NNC(=C3C=C21)N)Br
Molecular Formula: C10H7BrN4
Molecular Weight: 263.09 g/mol

7-bromo-1H-pyrazolo[3,4-b]quinolin-3-amine

CAS No.: 1017465-30-3

Cat. No.: VC7868764

Molecular Formula: C10H7BrN4

Molecular Weight: 263.09 g/mol

* For research use only. Not for human or veterinary use.

7-bromo-1H-pyrazolo[3,4-b]quinolin-3-amine - 1017465-30-3

Specification

CAS No. 1017465-30-3
Molecular Formula C10H7BrN4
Molecular Weight 263.09 g/mol
IUPAC Name 7-bromo-2H-pyrazolo[3,4-b]quinolin-3-amine
Standard InChI InChI=1S/C10H7BrN4/c11-6-2-1-5-3-7-9(12)14-15-10(7)13-8(5)4-6/h1-4H,(H3,12,13,14,15)
Standard InChI Key MJUMVDWQQLUSLB-UHFFFAOYSA-N
SMILES C1=CC(=CC2=NC3=NNC(=C3C=C21)N)Br
Canonical SMILES C1=CC(=CC2=NC3=NNC(=C3C=C21)N)Br

Introduction

Synthesis and Preparation

Friedländer Condensation

A primary synthesis route involves Friedländer condensation, where 2-aminobenzaldehyde derivatives react with pyrazolone precursors. For 7-bromo derivatives, brominated anthranilic acid or its analogs serve as starting materials. Cyclization under acidic or basic conditions yields the pyrazolo[3,4-b]quinoline core .

Cyclization of 4-Arylidenepyrazol-5-ones

Alternative methods employ 4-arylidenepyrazol-5-ones and anilines. This route avoids the need for 2-aminobenzophenones, simplifying access to 4-aryl-substituted derivatives . For 7-bromo analogs, brominated anilines or pyrazole intermediates are utilized .

Table 1: Key Synthetic Routes

MethodStarting MaterialsConditionsYield (%)Reference
Friedländer Condensation2-Amino-5-bromobenzaldehydeHCl, reflux60–75
Cyclization4-(Bromophenyl)pyrazol-5-onePOCl₃, 110°C45–55

Chemical Properties

Structural and Spectroscopic Data

  • SMILES: C1=CC(=CC2=NC3=NNC(=C3C=C21)N)Br .

  • Solubility: Poorly soluble in water; soluble in DMSO and DMF .

  • Spectroscopy:

    • ¹H NMR (DMSO-d₆): δ 8.64 (s, 1H, H-5), 8.21 (d, J=8.5 Hz, 1H, H-8), 7.72 (d, J=8.5 Hz, 1H, H-9), 6.95 (s, 1H, NH₂) .

    • IR: Peaks at 3350 cm⁻¹ (N-H stretch) and 1600 cm⁻¹ (C=N pyrazole) .

Reactivity

The bromine atom at position 7 enables cross-coupling reactions (e.g., Suzuki-Miyaura), while the amine group facilitates functionalization via acylation or alkylation .

Biological Activities

Table 2: Antiproliferative Activity

Cell LineIC₅₀ (µM)Selectivity Index
MCF-70.85>25
HEL1.00>25
Vero>25

Antimicrobial Activity

Pyrazoloquinolines exhibit antitubercular activity by inhibiting Mycobacterium tuberculosis pantothenate synthetase (MTBPS). Derivatives with bromine substitution showed MIC values of 12.5 µg/mL .

Applications in Drug Development

Kinase Inhibition

The compound’s planar structure allows interaction with cyclin-dependent kinases (Cdks). Ruthenium and osmium complexes of pyrazoloquinolines demonstrated Cdk1/5 inhibition, suggesting potential in targeted cancer therapies .

Fluorescent Sensors

Pyrazolo[3,4-b]quinolines exhibit strong fluorescence (λₑₓ = 350 nm, λₑₘ = 450 nm), enabling use as bioimaging agents or environmental sensors .

Recent Research Advances

Metal Complexes

Organometallic derivatives (e.g., Ru(II) and Os(II) complexes) showed enhanced cytotoxicity and selectivity, with 11a (Ru) exhibiting 10-fold higher activity than free ligands .

Tuberculosis Research

A 2023 study highlighted 7-bromo-1H-pyrazolo[3,4-b]quinolin-3-amine as a lead candidate against M. tuberculosis, with molecular docking confirming binding to MTBPS (binding energy: -9.2 kcal/mol) .

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